molecular formula C17H24ClNO2 B11830165 Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate

Cat. No.: B11830165
M. Wt: 309.8 g/mol
InChI Key: TYGXCVOGIBNBTA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H24ClNO2 and a molecular weight of 309.83 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 4-chlorophenethyl substituent. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(4-chlorophenethyl)pyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide (EDCI) . The reaction is carried out in an organic solvent like dichloromethane or toluene under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenethyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The presence of the 4-chlorophenethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-chlorophenethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

tert-butyl 2-[2-(4-chlorophenyl)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-12-4-5-15(19)11-8-13-6-9-14(18)10-7-13/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3

InChI Key

TYGXCVOGIBNBTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCC2=CC=C(C=C2)Cl

Origin of Product

United States

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